2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide
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Overview
Description
The compound “2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide” is a chemical compound with the molecular formula C19H19ClF3N3O4S and a molecular weight of 477.881.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are general methods for synthesizing similar compounds2.Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C19H19ClF3N3O4S1. However, I couldn’t find more detailed information about its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the sources I found.Scientific Research Applications
Neuroinflammation Imaging
Compounds featuring piperidine and pyridine moieties have been explored for their binding affinities to receptors associated with neuroinflammation. For instance, a derivative for PET imaging of colony-stimulating factor 1 receptor (CSF1R) shows promise in neuroinflammation imaging, particularly relevant to neurodegenerative diseases like Alzheimer's Disease (AD) (Lee et al., 2022). This application underscores the potential of related compounds in diagnosing and understanding neuroinflammatory processes.
Cannabinoid Receptor Research
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a specific antagonist for the CB1 cannabinoid receptor. Research into similar compounds has contributed significantly to understanding the molecular interactions at the CB1 receptor, aiding in the development of therapies targeting cannabinoid-related disorders (Shim et al., 2002). This suggests potential research applications in the modulation of cannabinoid receptor activities for therapeutic purposes.
Kappa-Opioid Receptor Antagonism
Compounds with structural features similar to 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide have been studied for their potential as kappa-opioid receptor (KOR) antagonists. One such compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrates significant affinity and selectivity for KOR, indicating therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011). This area of research highlights the importance of such compounds in developing new treatments for neuropsychiatric conditions.
Antitubercular and Antibacterial Activities
Derivatives of pyridine, especially those incorporating carboxamide groups, have been synthesized and screened for their antitubercular and antibacterial activities. Studies have identified potent agents that exhibit significant activity, surpassing reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020). This suggests the compound's potential framework could be tailored for antimicrobial research.
Safety And Hazards
The safety and hazards associated with this compound are not well-documented in the sources I found.
Future Directions
The future directions for the study and application of this compound are not clear from the available information.
Please note that this information is based on the limited sources available and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.
properties
IUPAC Name |
2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O4S/c20-17-10-13(6-7-24-17)18(27)25-15-11-14(4-5-16(15)30-12-19(21,22)23)31(28,29)26-8-2-1-3-9-26/h4-7,10-11H,1-3,8-9,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTYOZHWBKOGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[5-(piperidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide |
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